Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate
Description
Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate is a halogenated aromatic ester featuring a bromine atom at position 5, an ethoxy group at position 3, and a fluorine atom at position 2 on the benzene ring. This compound is of interest in pharmaceutical and agrochemical research due to the combined electronic effects of its substituents, which modulate reactivity, solubility, and biological activity. Its ester group enhances lipophilicity, making it a candidate for prodrug development or intermediate synthesis.
Properties
Molecular Formula |
C11H12BrFO3 |
|---|---|
Molecular Weight |
291.11 g/mol |
IUPAC Name |
ethyl 5-bromo-3-ethoxy-2-fluorobenzoate |
InChI |
InChI=1S/C11H12BrFO3/c1-3-15-9-6-7(12)5-8(10(9)13)11(14)16-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
MJJGKCCWLRTQFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1F)C(=O)OCC)Br |
Origin of Product |
United States |
Preparation Methods
Esterification of 5-ethoxy-2-fluorobenzoic Acid
One common route begins with 5-ethoxy-2-fluorobenzoic acid, which is esterified with ethanol in the presence of an acid catalyst such as sulfuric acid under reflux conditions. This reaction converts the acid to ethyl 5-ethoxy-2-fluorobenzoate, the immediate precursor to the bromo derivative.
- Reaction conditions: Reflux with ethanol and catalytic sulfuric acid.
- Outcome: High conversion to ethyl ester.
Selective Aromatic Bromination
The introduction of the bromine atom at the 5-position (meta to the fluorine and ortho to the ethoxy group) is achieved via electrophilic aromatic substitution using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions.
- Typical conditions: Low temperature (0–5 °C) to avoid polybromination.
- Solvents: Acetic acid or dichloromethane.
- Regioselectivity: Directed by existing substituents (fluorine and ethoxy groups).
Alternative Synthetic Routes
According to related patent literature on similar fluorobromo benzoate derivatives, a two-step synthesis can be employed:
- Diazotization and halogenation starting from amino-substituted benzoate esters, converting amino groups into iodo or bromo substituents via diazonium salts.
- Nucleophilic substitution or cyanide reactions to introduce other functional groups if needed.
Though this method is reported for related compounds (e.g., 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester), it provides insight into advanced synthetic strategies for halogenated benzoates.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Esterification | 5-ethoxy-2-fluorobenzoic acid + ethanol + H2SO4 catalyst | Reflux (~78 °C) | Several hours | Ensures complete ester formation |
| Bromination | Br2 or NBS in acetic acid or DCM | 0–5 °C | 1–5 hours | Controlled to avoid polybromination |
| Purification | Recrystallization or chromatography | Ambient | Until pure | Removes unreacted starting materials and side products |
Analytical Data and Characterization
This compound is characterized by:
- Molecular Formula: C11H12BrFO3
- Molecular Weight: Approximately 286.11 g/mol
- Spectroscopic Features:
- 1H NMR: Signals corresponding to ethoxy protons, aromatic protons, and characteristic shifts due to bromine and fluorine substituents.
- 13C NMR: Signals for ester carbonyl, aromatic carbons with halogen substitution.
- Mass Spectrometry: Molecular ion peak consistent with brominated fluorobenzoate ester.
Summary of Research Findings
- The esterification of 5-ethoxy-2-fluorobenzoic acid with ethanol is a well-established and efficient method to produce the ethyl ester intermediate.
- Selective bromination is feasible with controlled conditions, favoring monobromination at the 5-position due to directing effects of the ethoxy and fluorine groups.
- The two-step diazotization and halogenation approach offers an alternative for introducing halogens on the aromatic ring, particularly useful for related derivatives.
- Purification by recrystallization or chromatography yields high-purity this compound suitable for further synthetic applications.
Data Tables
Table 1: Reaction Conditions for Preparation Steps
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Esterification | 5-ethoxy-2-fluorobenzoic acid + ethanol + H2SO4 | Reflux (~78 °C) | 4–6 hours | 85–95 | Acid-catalyzed esterification |
| Bromination | Br2 or NBS in acetic acid or DCM | 0–5 °C | 1–3 hours | 70–85 | Monobromination at 5-position |
| Purification | Recrystallization or chromatography | Ambient | Variable | — | Purity >98% |
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products Formed:
Nucleophilic substitution: Formation of substituted benzoates.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: Potential use in the development of pharmaceutical intermediates.
Industry: Used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and ethoxy groups allows it to form strong interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
The compound’s closest analogs are derived from ethyl benzoate scaffolds with variations in substituent type, position, and electronic properties. Key comparisons are drawn from Biopharmacule Speciality Chemicals’ product catalog () and related compounds in .
Table 1: Substituent Profiles of Ethyl 5-Bromo Benzoate Derivatives
Key Observations:
Substituent Position Effects :
- The 3-ethoxy group in the target compound introduces steric hindrance and polarizability distinct from analogs with substituents at position 2 (e.g., Ethyl 5-bromo-2-ethoxybenzoate ).
- Fluorine at position 2 increases electronegativity compared to ethoxy or trifluoromethoxy groups at the same position in analogs .
Halogen Influence: Bromine at position 5 (vs.
Electronic Effects :
- The trifluoromethoxy group in Ethyl 5-bromo-2-(trifluoromethoxy)benzoate offers stronger electron-withdrawing effects than the target compound’s ethoxy group, altering reactivity in cross-coupling reactions.
Q & A
Q. What are the standard synthetic routes for Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of a benzoate scaffold. Key steps include:
- Esterification : Reacting 5-bromo-2-fluoro-3-hydroxybenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form the ethyl ester.
- Ethoxylation : Introducing the ethoxy group at position 3 via nucleophilic substitution (e.g., using NaH and ethyl bromide in anhydrous DMF).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity. High-purity reagents (>95.0% by HPLC) minimize side products .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in CDCl₃ to confirm substituent positions (e.g., ethoxy protons at δ ~1.3–1.5 ppm, aromatic protons split by fluorine coupling). Fluorine-19 NMR detects the 2-fluoro substituent (δ ~-110 ppm) .
- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>95% area under the curve) .
- X-ray Crystallography : Single-crystal analysis resolves regiochemistry and bond angles, critical for structural validation .
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
- Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group.
- Avoid prolonged exposure to light (UV degradation) and moisture. Stability tests via periodic HPLC analysis confirm integrity over 6–12 months .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of ethoxylation at position 3 in this compound?
- Methodological Answer : Regioselectivity arises from steric and electronic effects:
- Steric hindrance : The 5-bromo and 2-fluoro groups direct ethoxylation to the less hindered position 3.
- DFT calculations : Electron density maps (B3LYP/6-31G* level) show higher nucleophilic susceptibility at position 3 due to fluorine’s electron-withdrawing effect .
Q. How can reaction byproducts (e.g., di-ethoxy or debrominated derivatives) be identified and quantified?
- Methodological Answer :
- GC-MS : Electron ionization (70 eV) detects low-abundance byproducts (e.g., m/z 288 for debrominated species).
- HPLC-MS/MS : MRM transitions (e.g., 349 → 231 for the parent ion) quantify impurities at <1% levels .
Q. What computational strategies predict the electronic effects of substituents on reactivity?
- Methodological Answer :
- DFT/Molecular Modeling : Gaussian 16 simulations (B3LYP functional) calculate Fukui indices to map electrophilic/nucleophilic sites. Solvent effects (PCM model for DMF) refine accuracy .
Q. How do discrepancies in spectral data (e.g., conflicting NMR shifts) arise, and how can they be resolved?
- Methodological Answer :
- Solvent/Concentration Effects : Deuterated solvent choice (CDCl₃ vs. DMSO-d₆) and concentration alter chemical shifts.
- Dynamic Effects : Rotameric equilibria (e.g., ethoxy group rotation) broaden signals. Variable-temperature NMR (VT-NMR) at –40°C to 80°C resolves splitting .
Q. What are the degradation pathways of this compound under acidic/basic conditions?
- Methodological Answer :
- Hydrolysis Studies :
- Acidic : Ester cleavage to 5-bromo-2-fluoro-3-ethoxybenzoic acid (monitored by TLC, Rf ~0.3 in 1:1 hexane/EtOAc).
- Basic : Saponification to the carboxylate salt (confirmed by FT-IR loss of ester C=O at ~1740 cm⁻¹) .
Q. How can in-vivo metabolic tracing studies utilize radiolabeled this compound?
- Methodological Answer :
- Isotope Labeling : Introduce ¹⁴C at the ethyl group (via ¹⁴C-ethanol esterification) or ¹⁸F at position 2 (via electrophilic fluorination).
- LC-Scintillation Counting : Quantify metabolites in biological matrices (e.g., plasma, liver homogenates) .
Q. What methodological approaches address contradictions in environmental fate data (e.g., conflicting biodegradation rates)?
- Methodological Answer :
- OECD 301F Tests : Aerobic biodegradation in activated sludge (28-day assay) with GC-ECD quantification.
- QSAR Models : Predict persistence using EPI Suite™, cross-validated with experimental half-life data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
